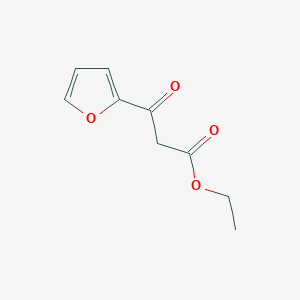

Ethyl 3-(2-furyl)-3-oxopropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 3-(furan-2-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHYBBXBBXOGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374701 | |

| Record name | Ethyl 3-(2-furyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-09-8 | |

| Record name | Ethyl 3-(2-furyl)-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-(fur-2-yl)-3-oxopropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-(2-furyl)-3-oxopropanoate: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract

Ethyl 3-(2-furyl)-3-oxopropanoate, bearing the CAS Number 615-09-8, is a versatile β-keto ester that serves as a pivotal building block in synthetic organic chemistry.[1][2][3] Its unique molecular architecture, featuring a furan ring, a ketone, and an ester functional group, makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds, particularly pyrazole derivatives with significant pharmacological activities. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and its strategic application in the development of novel therapeutic agents, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of a Versatile Keto Ester

This compound, also known by synonyms such as ethyl (2-furoyl)acetate and 3-furan-2-yl-3-oxo-propionic acid ethyl ester, is a colorless to pale yellow liquid.[1] While it finds use as a flavoring and fragrance agent due to its fruity, sweet aroma, its primary significance in the scientific community lies in its role as a reactive intermediate.[1] The presence of multiple functional groups allows for a wide range of chemical transformations, making it an ideal starting material for constructing complex molecular frameworks.

This guide will delve into the synthetic pathways to access this compound, with a focus on the Claisen condensation, and explore its utility in the synthesis of pharmacologically relevant molecules, particularly pyrazole-based compounds. The rationale behind its use in drug discovery, underscored by the broad spectrum of biological activities exhibited by its derivatives, will be a central theme.

Synthesis of this compound: A Practical Approach

The most common and efficient method for the synthesis of this compound is the mixed Claisen condensation. This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound in the presence of a strong base.[3] In this specific synthesis, ethyl 2-furoate serves as the acylating agent and ethyl acetate provides the enolizable α-protons.

Reaction Mechanism: The Claisen Condensation

The Claisen condensation proceeds through a series of steps involving the formation of an enolate, nucleophilic acyl substitution, and a final deprotonation that drives the reaction to completion. A strong base, such as sodium ethoxide, is required in stoichiometric amounts.

DOT Script for Claisen Condensation Workflow

References

ethyl 3-(2-furyl)-3-oxopropanoate chemical properties

An In-depth Technical Guide to Ethyl 3-(2-furyl)-3-oxopropanoate

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 615-09-8), a versatile β-keto ester incorporating a furan moiety. Intended for researchers, chemists, and professionals in drug development, this document details the compound's chemical identity, physicochemical properties, a validated synthesis protocol, characteristic spectral data, reactivity profile, and safety considerations. The guide emphasizes the causality behind experimental choices and provides actionable insights for the practical application of this compound as a synthetic building block.

Chemical Identity and Structure

This compound is an organic compound characterized by an ethyl ester group and a furan ring separated by a β-keto functional group. This unique structure imparts significant reactivity, making it a valuable intermediate in organic synthesis.

-

IUPAC Name: ethyl 3-(furan-2-yl)-3-oxopropanoate[1]

-

Common Synonyms: Ethyl (2-furoyl)acetate, Ethyl 3-oxo-3-(furan-2-yl)propanoate, 2-Furoylacetic acid ethyl ester[1][2][6]

-

2D Structure:

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are critical for its handling, storage, and application in various reaction conditions.

Property Value Source(s) Appearance Colorless to pale yellow liquid [2][3] Boiling Point 142-143 °C (at 10 mmHg) 86 °C (at 0.12 mmHg) 254.2 °C (at 760 mmHg) [5] [3] [3] Density 1.165 - 1.2 g/cm³ [2][3] Flash Point 107.6 °C [2][3] Refractive Index ~1.421 (estimate) [2] pKa 9.73 ± 0.46 (Predicted) [2] Storage 2-8°C, protect from light [2]

Synthesis Protocol: Claisen Condensation

A robust and widely applicable method for synthesizing β-keto esters like this compound is the Claisen condensation. The following protocol describes a generalized procedure.

Principle: The reaction involves the base-mediated condensation between an ester (ethyl 2-furoate) and the enolate of another ester (ethyl acetate). The choice of a strong, non-nucleophilic base like sodium ethoxide is crucial to deprotonate ethyl acetate without causing saponification of the ester groups. The final acidic workup quenches the reaction and protonates the resulting enolate to yield the target β-keto ester.

Caption: Nucleophilic substitution via the enolate intermediate.

Key Reactions:

-

Alkylation: The enolate readily reacts with electrophiles like alkyl halides (e.g., methyl iodide) to form α-alkylated β-keto esters. This is a fundamental C-C bond-forming reaction, enabling the construction of more complex molecular scaffolds.

-

Reduction: The ketone functionality can be selectively reduced using reagents like sodium borohydride (NaBH₄) to yield the corresponding β-hydroxy ester. Asymmetric reduction can provide chiral building blocks.

-

Annulation Reactions: The compound serves as a 1,3-dicarbonyl synthon in various cyclization and annulation reactions to form heterocyclic systems, such as pyrimidines, pyrazoles, and dihydrothiopyran-4-ones.

[2]### 6. Safety, Handling, and Storage

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: this compound is classified as an irritant. It is considered harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.

*[1][7] Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

*[3][7] Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. A[3][7]void contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, reducing agents, and bases. F[2][3][8]or long-term stability, refrigeration (2-8°C) and protection from light are recommended.

*[2] Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Applications

Beyond its role as a synthetic intermediate, this compound has applications in other industries.

-

Organic Synthesis: It is a key starting material for synthesizing complex molecules, including pharmaceuticals and agrochemicals, due to its multiple reactive sites.

-

Flavor and Fragrance: The compound is reported to have a fruity, sweet, and slightly caramel-like odor and is used as a flavoring agent and fragrance component in the food and perfume industries.

[2]---

References

- 1. Ethyl 3-(fur-2-yl)-3-oxopropanoate | C9H10O4 | CID 2759240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 615-09-8,this compound | lookchem [lookchem.com]

- 3. This compound | CAS#:615-09-8 | Chemsrc [chemsrc.com]

- 4. scbt.com [scbt.com]

- 5. exchemistry.com [exchemistry.com]

- 6. This compound | 615-09-8 [chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 3-(2-furyl)-3-oxopropanoate

This guide provides a comprehensive technical overview of ethyl 3-(2-furyl)-3-oxopropanoate, a versatile β-keto ester of significant interest to researchers and professionals in drug development and organic synthesis. This document delves into its fundamental properties, synthesis, characterization, and applications, offering field-proven insights and detailed methodologies.

Introduction and Core Properties

This compound, also known as ethyl 2-furoylacetate, is a key organic intermediate characterized by a furan ring, a ketone, and an ester functional group. This unique combination of functionalities makes it a valuable precursor in the synthesis of a wide array of heterocyclic compounds and molecules with potential biological activity. Its molecular structure and physicochemical properties are fundamental to its reactivity and applications.

Physicochemical Data Summary

The essential quantitative data for this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | [1][2] |

| Molecular Weight | 182.17 g/mol | [1][2][3] |

| CAS Number | 615-09-8 | [1][3] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 254.2 ± 15.0 °C at 760 mmHg | [3] |

| Density | 1.2 ± 0.1 g/cm³ | [3] |

| Flash Point | 107.6 ± 20.4 °C | [3] |

| IUPAC Name | ethyl 3-(furan-2-yl)-3-oxopropanoate | [1] |

Molecular Structure

The structure of this compound is central to its chemical behavior. The diagram below illustrates the connectivity of the atoms.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

The primary and most efficient method for synthesizing β-keto esters like this compound is the Claisen condensation .[4][5][6] This carbon-carbon bond-forming reaction occurs between two esters in the presence of a strong base.[5]

The Crossed Claisen Condensation Approach

For this compound, a "crossed" Claisen condensation is employed.[4] This variation involves two different esters, where one acts as the nucleophile and the other as the electrophile.[4] To avoid a complex mixture of products, the reaction is designed such that one ester has no α-hydrogens and can only act as the electrophile.[4]

In this specific synthesis, an ester of 2-furoic acid (e.g., methyl 2-furoate) serves as the non-enolizable electrophile, while ethyl acetate acts as the enolizable nucleophile. The choice of base is critical; sodium ethoxide is typically used to prevent transesterification, as it matches the alkoxy group of the nucleophilic ester.[5][7]

The reaction mechanism proceeds through several key steps:

-

Enolate Formation: The alkoxide base deprotonates the α-carbon of ethyl acetate, forming a nucleophilic enolate ion.[4][6]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the 2-furoate ester.[4][6]

-

Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide leaving group to form the β-keto ester.[4][6]

-

Deprotonation: The newly formed β-keto ester is deprotonated by the alkoxide base. This is a crucial, thermodynamically favorable step that drives the reaction to completion.[5][8]

-

Protonation: A final acidic workup neutralizes the enolate to yield the final product.[5][6]

Caption: Workflow for the synthesis via Crossed Claisen Condensation.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium ethoxide in anhydrous diethyl ether.

-

Reagent Addition: A solution of ethyl acetate and methyl 2-furoate in anhydrous diethyl ether is added dropwise to the stirred suspension at room temperature.

-

Reaction: The mixture is stirred at room temperature for several hours, then gently refluxed to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: After cooling, the reaction is quenched by the slow addition of dilute acetic acid or hydrochloric acid until the mixture is neutral.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is paramount. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity. Expected signals include a triplet and a quartet for the ethyl group protons, a singlet for the methylene protons adjacent to the carbonyl groups, and multiplets for the protons on the furan ring.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom.[9] Key resonances are expected for the ester and ketone carbonyl carbons, the carbons of the furan ring, the methylene carbon, and the carbons of the ethyl group.[9]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the presence of key functional groups. Characteristic absorption bands for this compound include:

-

Strong C=O stretching vibrations for the ketone and ester groups.

-

C-O stretching vibrations for the ester and the furan ring.

-

C-H stretching and bending vibrations for the alkyl and aromatic components.

Mass Spectrometry (MS)

Mass spectrometry provides the exact mass of the molecule, confirming its molecular formula.[1] The fragmentation pattern observed in the mass spectrum can also offer structural information. The molecular ion peak (M+) would be expected at an m/z value corresponding to the molecular weight of 182.17.

Applications in Research and Development

This compound is a valuable building block in organic synthesis, particularly for pharmaceuticals and agrochemicals.

-

Synthesis of Heterocycles: The β-keto ester functionality is a classic precursor for synthesizing various heterocyclic systems like pyrazoles, pyrimidines, and isoxazoles, which are common scaffolds in medicinal chemistry.

-

Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of more complex molecules. For example, related propanoate structures are used in creating beta-agonist prodrugs for treating conditions like psoriasis.[10]

-

Flavor and Fragrance: The compound is also noted for its use as a flavoring and fragrance agent, possessing a fruity, sweet aroma.

Safety and Handling

This compound is classified as harmful and an irritant.[1]

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[1][11] It causes skin and serious eye irritation and may cause respiratory irritation.[1][11]

-

Precautionary Measures: Always handle this chemical in a well-ventilated fume hood.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][12] Avoid breathing vapors or mist.[3]

-

First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[3] If inhaled, move to fresh air.[3] If swallowed, wash out the mouth with water and get medical aid.[3]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, protected from light.[3]

Conclusion

This compound is a chemical intermediate of significant utility, underpinned by its versatile reactivity derived from its β-keto ester and furan moieties. A thorough understanding of its properties, synthesis via the Claisen condensation, and appropriate characterization techniques are essential for its effective use in research and development. Adherence to strict safety protocols is mandatory when handling this compound. This guide serves as a foundational resource for scientists and professionals aiming to leverage the synthetic potential of this valuable molecule.

References

- 1. Ethyl 3-(fur-2-yl)-3-oxopropanoate | C9H10O4 | CID 2759240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 615-09-8 [chemicalbook.com]

- 3. This compound | CAS#:615-09-8 | Chemsrc [chemsrc.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 7. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. spectrabase.com [spectrabase.com]

- 10. nbinno.com [nbinno.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. files.dep.state.pa.us [files.dep.state.pa.us]

A Comprehensive Technical Guide to Ethyl 3-(2-furyl)-3-oxopropanoate

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development. It provides a comprehensive overview of ethyl 3-(2-furyl)-3-oxopropanoate, covering its chemical identity, synthesis, key applications, and safety protocols. The information is presented to support advanced research and development activities.

Chemical Identity and Properties

This compound, systematically named ethyl 3-(furan-2-yl)-3-oxopropanoate according to IUPAC nomenclature, is a versatile organic compound with significant applications in synthetic chemistry and materials science.[1]

Nomenclature and Structure

-

IUPAC Name: ethyl 3-(furan-2-yl)-3-oxopropanoate[1]

-

Synonyms: this compound, Ethyl (2-furoyl)acetate, 3-Furan-2-yl-3-oxo-propionic acid ethyl ester, Ethyl 3-oxo-3-(furan-2-yl)propanoate[2]

-

Molecular Weight: 182.17 g/mol [1]

The structural formula of this compound is characterized by a central propanoate chain with a ketone at the β-position and an ethyl ester functionality. A furan ring is attached at the carbonyl carbon of the ketone.

Structural Identifiers:

-

Canonical SMILES: CCOC(=O)CC(=O)C1=CC=CO1

-

InChIKey: PKHYBBXBBXOGMZ-UHFFFAOYSA-N[1]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid. It possesses a fruity, sweet aroma, which has led to its use as a flavoring and fragrance agent.

| Property | Value | Source |

| Boiling Point | 84 °C | |

| Density | 1.1650 g/cm³ | |

| Flash Point | 107.6 °C | |

| Vapor Pressure | 0.0174 mmHg at 25°C | |

| Refractive Index | 1.4209 (estimate) | |

| pKa | 9.73±0.46 (Predicted) |

Synthesis via Crossed Claisen Condensation

This compound is synthesized through a crossed Claisen condensation. This reaction is a fundamental carbon-carbon bond-forming process in organic chemistry.[3][4]

Mechanistic Rationale

The Claisen condensation involves the reaction between two esters in the presence of a strong base to form a β-keto ester.[4][5] In a "crossed" Claisen condensation, two different esters are used.[6] For a successful and high-yield crossed Claisen condensation, one of the esters should not have α-hydrogens, thus being unable to form an enolate and act only as the electrophile. The other ester must have α-hydrogens to be deprotonated and serve as the nucleophile.

In the synthesis of this compound, ethyl 2-furoate (which lacks α-hydrogens) acts as the electrophile, and ethyl acetate (which has α-hydrogens) serves as the nucleophile. A strong base, such as sodium ethoxide, is used to deprotonate ethyl acetate, forming the corresponding enolate.

The reaction mechanism proceeds as follows:

-

Enolate Formation: The base abstracts an α-hydrogen from ethyl acetate to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The ethyl acetate enolate attacks the carbonyl carbon of ethyl 2-furoate.

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating the ethoxide leaving group and forming the β-keto ester.

The driving force for this reaction is the formation of a highly stabilized enolate of the resulting β-keto ester.[3] An acidic workup is necessary in the final step to neutralize the base and protonate the enolate to yield the final product.[4]

Caption: Synthesis of this compound via Crossed Claisen Condensation.

Experimental Protocol

The following is a representative protocol for the laboratory-scale synthesis.

Materials:

-

Ethyl 2-furoate

-

Ethyl acetate

-

Sodium ethoxide

-

Anhydrous diethyl ether

-

Hydrochloric acid (10% aqueous solution)

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube, add sodium ethoxide to anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath and add a solution of ethyl acetate and ethyl 2-furoate in anhydrous diethyl ether dropwise via the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture again in an ice bath and slowly add 10% hydrochloric acid to neutralize the excess base and protonate the product enolate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Applications in Research and Development

This compound is a valuable building block in organic synthesis and has been utilized in various research areas, including drug discovery.

Intermediate in Pharmaceutical Synthesis

The β-keto ester functionality is a versatile handle for a wide range of chemical transformations. This makes this compound a useful precursor for the synthesis of more complex molecules with potential biological activity. For instance, it can be a starting material for the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents.

Quorum Sensing Inhibition

Research has explored the role of furanone-containing compounds as inhibitors of bacterial quorum sensing. Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression and virulence. By interfering with this process, quorum sensing inhibitors offer a promising anti-virulence strategy to combat bacterial infections without exerting selective pressure for antibiotic resistance. The furan moiety in this compound makes it an interesting candidate for the design and synthesis of novel quorum sensing antagonists.

Asymmetric Hydrogenation Studies

The ketone group in this compound can be stereoselectively reduced to a hydroxyl group. This transformation is of great interest in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. Studies have reported the use of chiral catalysts for the asymmetric transfer hydrogenation of similar β-keto esters to produce chiral β-hydroxy esters with high enantiomeric excess.[7] These chiral products are valuable intermediates in the synthesis of optically active pharmaceuticals.

Caption: Key Research Applications of this compound.

Safety and Handling

Appropriate safety precautions must be observed when handling this compound in a laboratory setting.[8]

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:

Recommended Protective Measures

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[10]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mists.[8] Wash hands thoroughly after handling.[9]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[10] Keep the container tightly closed.[10]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]

Conclusion

This compound is a valuable and versatile chemical compound with a well-defined synthesis and a growing number of applications, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective and responsible use in research and development.

References

- 1. Ethyl 3-(fur-2-yl)-3-oxopropanoate | C9H10O4 | CID 2759240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 615-09-8 [chemicalbook.com]

- 3. Claisen Condensation [organic-chemistry.org]

- 4. Claisen condensation - Wikipedia [en.wikipedia.org]

- 5. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. This compound | CAS#:615-09-8 | Chemsrc [chemsrc.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 3-(2-furyl)-3-oxopropanoate: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2-furyl)-3-oxopropanoate is a versatile β-keto ester that serves as a valuable building block in organic synthesis, particularly in the construction of heterocyclic systems of medicinal importance. The presence of a furan moiety, a recognized pharmacophore, and multiple reactive sites within its structure makes this compound a key intermediate for the synthesis of a diverse array of complex molecules.[1][2] The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry, known to enhance the binding affinity, selectivity, and pharmacokinetic profiles of drug candidates.[3][4] This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its utility in drug discovery and development.

Nomenclature and Chemical Properties

A clear understanding of the nomenclature and fundamental properties of a chemical entity is paramount for its effective utilization in a research setting.

Synonyms and Identifiers

To facilitate comprehensive literature searches and unambiguous identification, a list of synonyms and chemical identifiers for this compound is provided below.

| Identifier | Value |

| IUPAC Name | ethyl 3-(furan-2-yl)-3-oxopropanoate[1] |

| CAS Number | 615-09-8[2] |

| Molecular Formula | C₉H₁₀O₄[2] |

| Molecular Weight | 182.17 g/mol [2] |

| Common Synonyms | Ethyl (2-furoyl)acetate, 3-Furan-2-yl-3-oxo-propionic acid ethyl ester, Ethyl 3-oxo-3-(furan-2-yl)propanoate[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the following table. These parameters are crucial for designing reaction conditions, purification procedures, and for ensuring safe handling and storage.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 142-143 °C at 10 mmHg | N/A |

| Density | 1.165 g/cm³ | [2] |

| Flash Point | 107.6 °C | [2] |

| Storage Temperature | 2-8°C, protect from light | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of β-keto esters such as this compound is the Claisen condensation .[5] This reaction involves the base-catalyzed condensation of two ester molecules, where one acts as a nucleophile (after deprotonation at the α-carbon) and the other as an electrophile.

Reaction Mechanism: The Claisen Condensation

The mechanism of the Claisen condensation proceeds through the following key steps:

-

Enolate Formation: A strong base, typically a sodium alkoxide corresponding to the alcohol portion of the ester to prevent transesterification, abstracts an acidic α-proton from an ester molecule (ethyl acetate in this case) to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The enolate anion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a second ester molecule (ethyl 2-furoate).

-

Tetrahedral Intermediate: This nucleophilic attack forms a tetrahedral intermediate.

-

Elimination of Alkoxide: The tetrahedral intermediate collapses, eliminating an alkoxide ion (ethoxide) to yield the β-keto ester.

-

Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic methylene group flanked by two carbonyls. The alkoxide base deprotonates this position, shifting the equilibrium towards the product and driving the reaction to completion.

-

Acidic Workup: A final acidic workup is required to protonate the enolate and isolate the neutral β-keto ester.

Caption: Mechanism of the Claisen condensation for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

Materials:

-

Sodium metal

-

Anhydrous ethanol

-

Ethyl 2-furoate

-

Ethyl acetate (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (10%)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (100 mL). Carefully add sodium metal (1.0 eq) in small pieces to the ethanol under a nitrogen atmosphere. The mixture will exotherm and reflux. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction: To the freshly prepared sodium ethoxide solution, add ethyl 2-furoate (1.0 eq) via the dropping funnel. Then, add anhydrous ethyl acetate (1.2 eq) dropwise over 30 minutes while maintaining gentle reflux.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice and water. Acidify the aqueous mixture to pH 4-5 with 10% hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to afford pure this compound.

Chemical Reactivity and Synthetic Applications

This compound is a highly versatile intermediate due to the presence of multiple reactive sites: the furan ring, the ester group, the ketone, and the active methylene group.

Reactivity of the β-Keto Ester Moiety

The β-keto ester functionality is the primary site of reactivity. The active methylene protons are readily abstracted by a base to form a stable enolate, which can then participate in a variety of C-C bond-forming reactions, such as alkylation and acylation.

Synthesis of Heterocyclic Compounds

A major application of this compound in drug discovery is its use as a precursor for the synthesis of various heterocyclic systems.[6]

-

Pyrazole Synthesis (Knorr Pyrazole Synthesis): The reaction of β-keto esters with hydrazines is a classic and efficient method for the preparation of pyrazolones.[7] These pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[8]

Caption: General scheme for the synthesis of pyrazolones from this compound.

-

Pyrimidine Synthesis (Biginelli Reaction): this compound can also serve as the β-keto ester component in the Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-keto ester, and urea or thiourea to form dihydropyrimidinones.[9] These compounds are known for their diverse pharmacological activities, including antiviral and anticancer properties.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons adjacent to the carbonyl groups (a singlet), and the protons of the furan ring (three distinct signals in the aromatic region).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and ketone, the carbons of the furan ring, the methylene carbon, and the carbons of the ethyl group. A link to a database containing the 13C NMR spectrum can be found in the references.[10]

Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak (M⁺) at m/z = 182. The fragmentation pattern will likely involve the loss of the ethoxy group (-OEt, 45 Da), the ethyl group (-CH₂CH₃, 29 Da), and fragmentation of the furan ring.[11]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:[12]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Recommended Precautions

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly for the preparation of biologically active heterocyclic compounds. Its straightforward synthesis via the Claisen condensation and the reactivity of its functional groups make it an attractive starting material for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the discovery and development of novel therapeutics.

References

- 1. Ethyl 3-(fur-2-yl)-3-oxopropanoate | C9H10O4 | CID 2759240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 615-09-8,this compound | lookchem [lookchem.com]

- 3. ethyl 3-(2-furyl)-2-methyl-3-oxopropanoate|lookchem [lookchem.com]

- 4. Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | C11H11FO3 | CID 296342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. whitman.edu [whitman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. spectrabase.com [spectrabase.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of Ethyl 3-(2-furyl)-3-oxopropanoate

Introduction: Elucidating the Molecular Architecture of a Versatile β-Keto Ester

Ethyl 3-(2-furyl)-3-oxopropanoate, a β-keto ester bearing a furan moiety, represents a class of organic compounds with significant synthetic utility and potential biological activity. The unique arrangement of a ketone and an ester functional group at the β-position gives rise to interesting chemical properties, including keto-enol tautomerism, which can influence its reactivity and interactions with biological systems.[1] Accurate structural elucidation and purity assessment are paramount for researchers, scientists, and drug development professionals working with this and related molecules. This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques employed for the characterization of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This guide is structured to provide not only the spectral data but also the underlying scientific principles and practical experimental considerations. Each section will delve into the causality behind experimental choices and offer a self-validating framework for interpreting the obtained spectra, ensuring scientific integrity and trustworthiness in your analytical workflows.

Molecular Structure and Tautomerism

This compound (C₉H₁₀O₄, Molecular Weight: 182.17 g/mol ) can exist in equilibrium between its keto and enol forms.[1][2] This dynamic equilibrium is a key characteristic of β-keto esters and can be influenced by factors such as solvent polarity and temperature.[1] Spectroscopic techniques are invaluable for studying this tautomerism.[1]

Caption: Keto-enol tautomerism of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal are used to deduce the structure.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The choice of solvent is crucial to avoid interfering signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for better signal dispersion.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

Expected ¹H NMR Spectral Data (Keto Form):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | Doublet of doublets | 1H | H5 (Furan) |

| ~7.2 | Doublet of doublets | 1H | H3 (Furan) |

| ~6.5 | Doublet of doublets | 1H | H4 (Furan) |

| 4.25 | Quartet | 2H | -O-CH₂ -CH₃ |

| 3.9 | Singlet | 2H | -CO-CH₂ -CO- |

| 1.3 | Triplet | 3H | -O-CH₂-CH₃ |

Interpretation:

-

Furan Protons: The three protons on the furan ring will appear in the aromatic region (typically 6.0-8.0 ppm). Due to the electron-withdrawing effect of the carbonyl group, the proton at the 5-position (H5) is expected to be the most downfield. The coupling patterns (doublet of doublets) arise from spin-spin coupling with the other furan protons.

-

Methylene Protons (-CO-CH₂-CO-): The two protons of the methylene group situated between the two carbonyl groups are chemically equivalent and will appear as a singlet. This is a characteristic peak for the keto tautomer of β-keto esters.

-

Ethyl Group Protons: The ethyl ester will show a characteristic quartet for the methylene protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from coupling to the three methyl protons, and the triplet arises from coupling to the two methylene protons, following the n+1 rule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Experimental Protocol:

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR to compensate for the lower natural abundance of the ¹³C isotope.

-

Instrumentation: The same NMR spectrometer as for ¹H NMR is used.

-

Data Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom. A larger number of scans is required compared to ¹H NMR.

-

Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, and the chemical shift axis is calibrated.

Predicted ¹³C NMR Spectral Data (Keto Form):

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | C =O (Ketone) |

| ~167 | C =O (Ester) |

| ~152 | C 2 (Furan) |

| ~147 | C 5 (Furan) |

| ~118 | C 3 (Furan) |

| ~112 | C 4 (Furan) |

| ~62 | -O-CH₂ -CH₃ |

| ~46 | -CO-CH₂ -CO- |

| ~14 | -O-CH₂-CH₃ |

Note: This data is based on computational predictions and typical values for similar functional groups.[3]

Interpretation:

-

Carbonyl Carbons: The two carbonyl carbons will be the most downfield signals due to the strong deshielding effect of the electronegative oxygen atoms. The ketone carbonyl is typically found at a higher chemical shift than the ester carbonyl.

-

Furan Carbons: The four carbons of the furan ring will appear in the aromatic/olefinic region. The carbon attached to the carbonyl group (C2) will be significantly downfield.

-

Aliphatic Carbons: The methylene carbon adjacent to the ester oxygen will appear around 62 ppm, while the methylene carbon between the two carbonyls will be around 46 ppm. The methyl carbon of the ethyl group will be the most upfield signal.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The instrument software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | C-H stretch (Furan) |

| ~2980 | Medium | C-H stretch (Aliphatic) |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1680 | Strong | C=O stretch (Ketone, conjugated) |

| ~1570, ~1470 | Medium | C=C stretch (Furan ring) |

| ~1250 | Strong | C-O stretch (Ester) |

Interpretation:

-

Carbonyl Stretching: The most prominent peaks in the IR spectrum will be the strong absorptions from the two carbonyl groups. The ester C=O stretch is expected around 1740 cm⁻¹, while the ketone C=O, being conjugated with the furan ring, will appear at a lower frequency, around 1680 cm⁻¹. The presence of two distinct carbonyl peaks is a strong indicator of the β-keto ester functionality.

-

Furan Ring Vibrations: The C-H stretching of the furan ring will appear above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the furan ring will be observed in the 1600-1450 cm⁻¹ region.

-

C-O Stretching: A strong band corresponding to the C-O stretching of the ester group will be present in the fingerprint region, typically around 1250 cm⁻¹.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds.

-

Ionization: The molecules are ionized, typically using Electron Ionization (EI). In EI, high-energy electrons bombard the sample, causing the ejection of an electron to form a molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Expected Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺•): The peak corresponding to the intact molecule with one electron removed. For this compound, this would be at m/z = 182.

-

Key Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters, leading to a peak at m/z = 137 ([M - 45]⁺).

-

Loss of the ethyl group (-CH₂CH₃): Cleavage of the ethyl group from the ester can result in a peak at m/z = 153 ([M - 29]⁺).

-

Furoyl cation: Cleavage of the bond between the furan ring and the carbonyl group can generate a stable furoyl cation at m/z = 95.

-

McLafferty Rearrangement: While less common for this specific structure, β-keto esters can sometimes undergo a McLafferty rearrangement.

-

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectral analysis of this compound requires a synergistic application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle. ¹H NMR elucidates the proton environment, ¹³C NMR maps the carbon skeleton, IR spectroscopy identifies key functional groups, and Mass Spectrometry confirms the molecular weight and provides fragmentation clues. By integrating the data from these orthogonal techniques, researchers can confidently verify the structure, assess the purity, and gain insights into the chemical properties of this versatile molecule, thereby ensuring the reliability and reproducibility of their scientific endeavors.

References

13C NMR of ethyl 3-(2-furyl)-3-oxopropanoate

An In-Depth Technical Guide to the ¹³C NMR of Ethyl 3-(2-furyl)-3-oxopropanoate

Authored by: A Senior Application Scientist

Introduction

This compound is a β-ketoester featuring a furan moiety, a structural motif of significant interest in medicinal chemistry and materials science. Accurate structural elucidation is paramount for understanding its reactivity, confirming synthesis, and ensuring purity. Among the suite of analytical techniques available, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides an unparalleled, high-resolution insight into the carbon framework of the molecule.

This guide offers a comprehensive exploration of the ¹³C NMR analysis of this compound. We will delve into the causality behind experimental choices, from meticulous sample preparation to the logic of spectral acquisition and interpretation. The core of this document focuses on assigning the carbon signals and understanding the profound impact of keto-enol tautomerism on the resulting spectrum, a characteristic feature of β-dicarbonyl compounds. This guide is designed for researchers and drug development professionals who require a deep and practical understanding of this analytical technique for molecular characterization.

Part 1: The Experimental Protocol: A Foundation of Quality

The acquisition of a high-quality ¹³C NMR spectrum is not a trivial pursuit; it begins with exacting experimental protocol. The low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus make the technique inherently less sensitive than ¹H NMR, demanding careful attention to detail to achieve an adequate signal-to-noise ratio.[1][2]

Sample Preparation: The First Critical Step

The quality of the sample has a profound effect on the resulting spectrum. The protocol described below is designed to be a self-validating system, minimizing common sources of error that can lead to poor resolution and artifacts.

Methodology:

-

Determine Sample Mass: For a standard 5 mm NMR tube, a sample mass of 50-100 mg is optimal for obtaining a ¹³C spectrum with a good signal-to-noise ratio in a reasonable timeframe (e.g., 20-60 minutes).[3] Using a higher concentration is generally preferable for the less sensitive ¹³C nucleus.[4]

-

Select Deuterated Solvent: Chloroform-d (CDCl₃) is a common and effective solvent for this compound. Its deuterium atom provides the field-frequency lock signal required by modern spectrometers for stability. Furthermore, its single carbon resonance at ~77 ppm is a well-defined reference that typically does not interfere with the signals of the analyte.

-

Dissolution and Transfer:

-

Weigh the sample (e.g., 75 mg) into a small, clean glass vial.

-

Add approximately 0.6 mL of CDCl₃.[4]

-

Gently swirl the vial to ensure complete dissolution. Preparing the sample in a secondary vial is advantageous as it allows for visual confirmation of solubility and makes the subsequent filtration step more manageable.[3]

-

-

Filtration: It is critical to remove any suspended particulate matter. Solid particles distort the magnetic field homogeneity, leading to broadened spectral lines that cannot be corrected by shimming.

-

Tightly pack a small plug of glass wool into a Pasteur pipette.

-

Filter the sample solution directly into a clean, high-quality 5 mm NMR tube.[4]

-

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the NMR tube. TMS provides a sharp, singlet resonance at 0.0 ppm, serving as the universally accepted reference standard for both ¹H and ¹³C NMR in organic solvents.[3]

-

Capping and Labeling: Cap the tube securely to prevent solvent evaporation. Label the tube clearly on the cap or the very top part of the tube, ensuring the label does not interfere with the spectrometer's sample holder.[4][5]

NMR Data Acquisition: Optimizing for the ¹³C Nucleus

The following acquisition parameters are recommended for a standard ¹³C spectrum on a typical 400 or 500 MHz spectrometer. The choices reflect a balance between achieving quantitative accuracy, signal intensity, and practical experiment duration.

Acquisition Workflow Diagram:

Caption: A typical workflow for acquiring a ¹³C NMR spectrum.

Recommended Parameters:

| Parameter | Value | Rationale |

| Pulse Program | zgpg30 or zgdc30 | A standard proton-decoupled pulse sequence with a 30° pulse angle. The 30° flip angle is a compromise that allows for faster pulsing by not fully saturating the magnetization, which is crucial for carbons with long relaxation times (like quaternary carbons), without sacrificing too much signal per scan.[6] |

| Acquisition Time (AQ) | 1.0 - 2.0 s | This determines the digital resolution of the spectrum. A value of ~1-2 seconds is generally sufficient for good resolution in a ¹³C spectrum.[7] |

| Relaxation Delay (D1) | 2.0 s | This is the time allowed for nuclear spins to relax back to equilibrium before the next pulse. A 2s delay, combined with the acquisition time, helps in obtaining more quantitative data, especially for quaternary carbons which relax slowly.[7] |

| Number of Scans (NS) | 128 - 1024 | Due to the low sensitivity of ¹³C, signal averaging is required. The exact number will depend on the sample concentration and desired signal-to-noise ratio. |

| Decoupling | Broadband | During acquisition, the sample is irradiated with a broad range of proton frequencies. This collapses all ¹H-¹³C couplings, simplifying the spectrum so that each unique carbon appears as a singlet. It also provides a signal enhancement for protonated carbons via the Nuclear Overhauser Effect (NOE).[1][7] |

Part 2: Spectral Interpretation and Structural Analysis

The ¹³C NMR spectrum of this compound is rich with information. The chemical shift of each carbon is highly sensitive to its local electronic environment, allowing for a definitive assignment of the entire carbon skeleton.

Molecular Structure and Tautomerism

The primary structure is the keto form. However, like most β-ketoesters, it exists in equilibrium with its enol tautomer. This equilibrium is dynamic and its position can be influenced by factors such as solvent polarity.[8][9]

Caption: Structure of this compound with IUPAC numbering.

The key structural feature to consider is the keto-enol tautomerism at the β-dicarbonyl moiety. The presence of the enol form will give rise to a separate set of signals for the carbons involved in the equilibrium (C2, C3, C4).

Caption: Equilibrium between the keto and enol forms.

Predicted Chemical Shifts and Assignments

The following table provides the predicted ¹³C NMR chemical shifts for the dominant keto form of this compound in CDCl₃. These predictions are based on established chemical shift ranges for analogous functional groups.[2][10][11]

| Carbon No. | Carbon Type | Predicted Shift (ppm) | Justification |

| C1 | Ester Carbonyl (O=C -O) | 165 - 175 | The ester carbonyl is shielded relative to a ketone due to the resonance contribution from the adjacent single-bonded oxygen.[11][12] |

| C2 | Methylene (-C H₂-) | 45 - 55 | This aliphatic carbon is positioned between two electron-withdrawing carbonyl groups, resulting in a significant downfield shift compared to a simple alkane. |

| C3 | Ketone Carbonyl (-C =O) | 185 - 195 | The ketone carbonyl carbon is highly deshielded. Its direct attachment to the electronegative furan ring further shifts it downfield. |

| C4 | Furan C2' (O-C =) | 150 - 155 | This is a quaternary carbon of the furan ring, directly attached to the carbonyl group. It is the most downfield of the furan carbons. |

| C5' | Furan C5' (O-C H=) | 143 - 148 | The furan carbon adjacent to the oxygen atom is significantly deshielded due to the oxygen's electronegativity.[13] |

| C6' | Furan C3' (=C H-) | 110 - 118 | This furan carbon is beta to the oxygen and is less deshielded than C5'. |

| C7' | Furan C4' (=C H-) | 115 - 125 | This furan carbon is also beta to the oxygen but is influenced by its proximity to the acyl substituent, often shifting it slightly downfield relative to C6'. |

| C8 | Ethyl Methylene (-O-C H₂-) | 60 - 65 | This carbon is directly attached to the electronegative oxygen of the ester group, causing a downfield shift into the C-O region.[10] |

| C9 | Ethyl Methyl (-C H₃) | 13 - 18 | A typical terminal methyl group in an aliphatic chain, appearing in the upfield region of the spectrum.[11] |

Analysis of the Enol Tautomer Signals

Should the enol form be present in a detectable concentration, new signals would appear. The interconversion between tautomers is typically slow on the NMR timescale at room temperature, allowing for the observation of distinct signals for both species.[14][15]

-

C2 Signal: The methylene carbon (C2) of the keto form at ~45-55 ppm would be replaced by a methine carbon (C H) as part of a C=C double bond in the enol form. This signal would appear much further downfield, typically in the 85-95 ppm range.

-

C3 Signal: The C3 carbon, now part of an enolic C-OH group, would shift upfield from its ketone position to the 175-185 ppm region, becoming part of the broader C=C system.

-

Other Shifts: The chemical shifts of adjacent carbons, particularly the furan ring carbons (C4, C7'), would also be altered due to the change in conjugation and electronic effects.

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural verification of this compound. A systematic approach, beginning with rigorous sample preparation and optimized data acquisition, is essential for obtaining a high-quality spectrum. The interpretation of the spectrum allows for the unambiguous assignment of all nine carbon atoms in the molecule. Furthermore, ¹³C NMR provides a direct window into the fascinating keto-enol tautomerism inherent to the β-ketoester functionality, allowing for the potential observation and characterization of both equilibrium forms. This detailed level of molecular insight is critical for scientists in research and drug development who rely on precise structural information to drive their work forward.

References

- 1. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 2. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 6. books.rsc.org [books.rsc.org]

- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 8. diverdi.colostate.edu [diverdi.colostate.edu]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H NMR Spectroscopy of Ethyl 3-(2-furyl)-3-oxopropanoate

Introduction

Ethyl 3-(2-furyl)-3-oxopropanoate is a β-keto ester of significant interest in synthetic organic chemistry, serving as a versatile building block for various heterocyclic compounds.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and analysis of such molecules.[3] This guide provides a comprehensive analysis of the proton NMR (¹H NMR) spectrum of this compound, focusing on the nuanced interpretation required due to the compound's existence as a dynamic equilibrium of tautomeric forms. For researchers and professionals in drug development, a thorough understanding of this equilibrium is paramount, as the reactivity, stability, and biological interactions of the molecule are intrinsically linked to the predominant tautomeric form.[4]

The Central Phenomenon: Keto-Enol Tautomerism

β-dicarbonyl compounds, including β-keto esters like this compound, exhibit keto-enol tautomerism. This is a chemical equilibrium between a "keto" form (containing a ketone and an ester) and an "enol" form (an alkene with a hydroxyl group).[5][6] The interconversion between these two forms is slow on the NMR timescale, meaning that distinct signals for both the keto and enol tautomers can be observed and quantified in a single spectrum.[7][8]

The position of this equilibrium is highly sensitive to the solvent environment. In general, polar solvents tend to stabilize the more polar keto tautomer, while non-polar solvents favor the enol form, which is stabilized by a strong intramolecular hydrogen bond forming a pseudo-six-membered ring.[9]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is a superposition of signals from both the keto and enol tautomers. The relative integrals of the signals unique to each form allow for the determination of the equilibrium constant (Keq = [enol]/[keto]).[5] The following analysis is based on a spectrum recorded in deuterated chloroform (CDCl₃), a common solvent of medium polarity where both tautomers are typically present in significant amounts.[10]

The Furan Ring Protons (δ 7.0 - 7.8 ppm)

The three protons on the furan ring are magnetically inequivalent and exhibit complex splitting patterns due to mutual spin-spin coupling.[11][12]

-

H-5 (α to Oxygen): This proton is the most deshielded due to the electronegativity of the ring oxygen. In 2-substituted furans, it typically appears as a doublet of doublets (or a multiplet) around δ 7.6-7.8 ppm .[13]

-

H-3 (β to Oxygen, adjacent to substituent): This proton is also deshielded by the adjacent carbonyl group. It is expected to resonate around δ 7.2-7.4 ppm as a doublet of doublets.

-

H-4 (β to Oxygen): This proton is the most shielded of the three furan protons, appearing as a doublet of doublets around δ 6.5-6.7 ppm .[14]

The signals for the furan protons in both the keto and enol forms often overlap, but slight differences in their chemical shifts may be discernible in high-resolution spectra.

Signals of the Keto Tautomer

-

Active Methylene Protons (α-CH₂, δ ~3.9 ppm): The two protons of the methylene group are positioned between two electron-withdrawing carbonyl groups, leading to significant deshielding. This signal characteristically appears as a sharp singlet. Its integration is a direct measure of the keto form's concentration.

-

Ethyl Group Protons (-OCH₂CH₃): These protons give rise to a quartet around δ 4.2 ppm (for the -OCH₂-) and a triplet around δ 1.3 ppm (for the -CH₃). The chemical shifts of the ethyl ester protons are generally not significantly affected by tautomerization.[5]

Signals of the Enol Tautomer

-

Enolic Hydroxyl Proton (-OH, δ ~12.5 ppm): This is often the most revealing signal for the enol form. The proton is involved in a strong intramolecular hydrogen bond with the ketone's oxygen atom, which causes extreme deshielding.[5] This results in a broad singlet appearing far downfield, often between δ 12-14 ppm .

-

Vinylic Proton (=CH, δ ~5.9 ppm): The formation of the enol replaces the active methylene group with a vinylic proton. This proton appears as a singlet in the alkene region of the spectrum. Its integration provides a direct measure of the enol form's concentration.

-

Ethyl Group Protons (-OCH₂CH₃): As with the keto form, the enol tautomer displays a quartet around δ 4.2 ppm and a triplet around δ 1.3 ppm for the ethyl group.

Summary of Expected ¹H NMR Signals

The following table summarizes the anticipated chemical shifts, multiplicities, and assignments for the ¹H NMR spectrum of this compound in CDCl₃.

| Signal Assignment | Tautomer | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -CH₃ (Ethyl) | Keto & Enol | ~1.3 | Triplet (t) | Coupled to -OCH₂- |

| -OCH₂- (Ethyl) | Keto & Enol | ~4.2 | Quartet (q) | Coupled to -CH₃ |

| -CH₂- (Methylene) | Keto | ~3.9 | Singlet (s) | Unique to keto form |

| =CH- (Vinylic) | Enol | ~5.9 | Singlet (s) | Unique to enol form |

| H-4 (Furan) | Keto & Enol | ~6.6 | dd | |

| H-3 (Furan) | Keto & Enol | ~7.3 | dd | |

| H-5 (Furan) | Keto & Enol | ~7.7 | dd | |

| -OH (Enolic) | Enol | ~12.5 | broad s | Unique to enol form; highly deshielded |

Experimental Protocol for ¹H NMR Analysis

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data.[7]

Workflow Overview

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃, >99.8% D).[15] CDCl₃ is a common choice due to its excellent solubilizing power for many organic compounds and its single residual proton peak.[10]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Note: While tetramethylsilane (TMS) can be added as an internal standard (0 ppm), modern spectrometers can lock onto the deuterium signal of the solvent, and the residual solvent peak (CHCl₃ at δ 7.26 ppm) is often used for calibration.[16][17]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃. This step is crucial for maintaining a stable magnetic field during acquisition.[15]

-

Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum using a 90° pulse.

-

Set an appropriate spectral width (e.g., -2 to 16 ppm) to ensure all signals, including the downfield enolic proton, are captured.

-

Use a relaxation delay (d1) of at least 5 seconds to allow for full magnetization recovery, which is essential for accurate integration and quantification.

-

Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

-

Perform a baseline correction to ensure a flat baseline across the spectrum.

-

Calibrate the chemical shift axis by setting the residual CHCl₃ peak to δ 7.26 ppm.[16]

-

Integrate the signals. To determine the keto:enol ratio, set the integral of a signal unique to one tautomer (e.g., the vinylic =CH- proton of the enol form at δ ~5.9 ppm) to 1.00. The integral of the signal for the active methylene (-CH₂-) protons of the keto form (at δ ~3.9 ppm) must then be divided by two (as it represents two protons) to get the relative molar ratio of the keto form.

-

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information, but its most compelling feature is the clear window it offers into the dynamic process of keto-enol tautomerism. By identifying the unique signals for each tautomer—most notably the active methylene singlet of the keto form and the downfield hydroxyl and vinylic singlets of the enol form—researchers can not only confirm the compound's identity but also quantify the tautomeric equilibrium. This quantitative understanding is critical for controlling chemical reactivity, predicting stability, and ultimately, for the rational design and development of new chemical entities in the pharmaceutical and materials sciences.

References

- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cas 615-09-8,this compound | lookchem [lookchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cores.research.asu.edu [cores.research.asu.edu]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. NMR Solvents [merckmillipore.com]

- 11. [PDF] 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics | Semantic Scholar [semanticscholar.org]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Furan(110-00-9) 1H NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Deuterated chloroform - Wikipedia [en.wikipedia.org]

- 16. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 17. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Safety and Hazards of Ethyl 3-(2-furyl)-3-oxopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2-furyl)-3-oxopropanoate (CAS No. 615-09-8) is a ketoester that serves as a valuable intermediate in organic synthesis. Its unique structure, incorporating a furan ring, a ketone, and an ester functional group, makes it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. While its synthetic utility is significant, a thorough understanding of its safety and hazard profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the known hazards, safe handling protocols, and emergency procedures associated with this compound, grounded in authoritative safety data.

Chemical and Physical Properties

A foundational aspect of safe chemical handling is a clear understanding of its physical and chemical properties. These properties influence its behavior under various laboratory conditions and are critical for risk assessment.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O₄ | [1][2] |

| Molecular Weight | 182.17 g/mol | [1][2] |

| CAS Number | 615-09-8 | [1][2][3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Density | Approximately 1.2 g/cm³ | [3] |

| Boiling Point | 254.2 ± 15.0 °C at 760 mmHg | [3] |

| Flash Point | 107.6 ± 20.4 °C | [3] |

| Storage Temperature | 2-8°C, protect from light | [2] |

Hazard Identification and GHS Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with acute toxicity and irritation.[1][4]

GHS Hazard Summary

| Classification | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure | Category 3 | H335: May cause respiratory irritation |

Hazard Pictogram:

Visualizing the Hazard Profile

The following diagram illustrates the interconnected nature of the hazards associated with this compound, emphasizing the multiple routes of exposure and their resulting health effects.

Caption: Hazard relationship diagram for this compound.

Toxicological Profile

The GHS classification provides a clear indication of the acute toxicological concerns.[1][4] The substance is harmful through oral, dermal, and inhalation routes of exposure. While specific LD50 or LC50 data are not consistently available in public databases, the classification as Category 4 for acute toxicity warrants significant precautions to prevent exposure.[3]

-

Skin and Eye Irritation: Direct contact with the liquid will cause skin irritation and serious eye irritation.[1][4] Prolonged or repeated skin contact may lead to dermatitis.

-

Respiratory Irritation: Inhalation of vapors or mists may cause irritation to the respiratory tract.[4]

-

Chronic Exposure: There is currently no data available to suggest that this compound is a carcinogen or has other chronic health effects.[3] It is not listed as a carcinogen by ACGIH, IARC, or NTP.[3] However, the absence of data does not signify the absence of hazard, and exposure should always be minimized.

Safe Handling and Storage Protocol

Adherence to a strict handling protocol is the most effective means of mitigating the risks associated with this compound. The causality behind these steps is to create a multi-layered defense system, combining engineering controls, administrative procedures, and personal protective equipment.

Experimental Workflow: Safe Handling Protocol

Caption: Standard workflow for handling this compound.

Step-by-Step Methodology:

-

Pre-Use Assessment and Preparation: